2-(3-Aminopropyl)cyclohexan-1-ol

Description

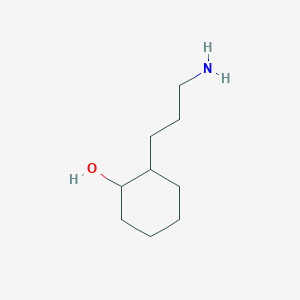

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminopropyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-7-3-5-8-4-1-2-6-9(8)11/h8-9,11H,1-7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYNTHACALEJGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CCCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations and Analysis of 2 3 Aminopropyl Cyclohexan 1 Ol

Inherent Chirality and Stereoisomeric Forms of the Compound

The chirality of 2-(3-aminopropyl)cyclohexan-1-ol originates from the two stereogenic centers on the cyclohexane (B81311) ring: the carbon atom bonded to the hydroxyl group (C-1) and the carbon atom bonded to the aminopropyl group (C-2). The presence of these two distinct chiral centers means that the molecule can exist as a number of different stereoisomers.

The relative orientation of the hydroxyl and aminopropyl substituents on the cyclohexane ring determines the diastereomeric relationship. These substituents can be on the same side of the ring, resulting in a cis isomer, or on opposite sides, leading to a trans isomer.

cis-isomer: In the cis configuration, both the hydroxyl group at C-1 and the aminopropyl group at C-2 are either pointing above or below the plane of the cyclohexane ring.

trans-isomer: In the trans configuration, if the hydroxyl group at C-1 is pointing above the plane of the ring, the aminopropyl group at C-2 will be pointing below it, and vice versa.

These cis and trans isomers are diastereomers of each other. Diastereomers are stereoisomers that are not mirror images of one another and have different physical properties, such as melting points, boiling points, and solubilities. uou.ac.in They can also exhibit different chemical reactivity. The conformational flexibility of the cyclohexane ring, which can exist in chair, boat, and twist-boat conformations, further complicates the conformational analysis of these diastereomers. nih.gov

Each diastereomer (cis and trans) of this compound is itself chiral and can exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other. libretexts.org They have identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light. pressbooks.pub

One enantiomer will rotate the plane of polarized light in a clockwise direction and is designated as dextrorotatory (+). libretexts.org

The other enantiomer will rotate the plane of polarized light in a counter-clockwise direction to an equal extent and is designated as levorotatory (-). libretexts.org

An equal mixture of two enantiomers is called a racemic mixture and is optically inactive because the rotations of the individual enantiomers cancel each other out. libretexts.orgmasterorganicchemistry.com Therefore, this compound can exist as a total of four stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers.

| Diastereomer | Enantiomer 1 | Enantiomer 2 | Relationship |

|---|---|---|---|

| cis | (1R, 2S) or (1S, 2R) | (1S, 2R) or (1R, 2S) | Enantiomers |

| trans | (1R, 2R) or (1S, 2S) | (1S, 2S) or (1R, 2R) | Enantiomers |

Configurational Assignment Methodologies for the Stereocenters

Determining the absolute configuration (R or S) of each stereocenter is essential for unequivocally identifying each stereoisomer. youtube.comyoutube.comyoutube.comyoutube.com Various spectroscopic and chiroptical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of molecules.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is invaluable for determining the spatial proximity of protons within a molecule. For this compound, NOESY experiments can help establish the cis or trans relationship between the substituents.

In the cis-isomer, NOE cross-peaks would be expected between the protons on C-1 and C-2 and the protons of the aminopropyl group, as they are on the same face of the ring.

In the trans-isomer, such correlations would be absent or very weak. rsc.org

Chiral Shift Reagents (CSRs): These are chiral lanthanide complexes that can reversibly bind to the analyte, in this case, the amino or hydroxyl group of this compound. libretexts.orgfiveable.menih.gov This interaction forms transient diastereomeric complexes that have different NMR spectra. nih.gov By adding a chiral shift reagent to a racemic mixture, it is possible to resolve the signals of the two enantiomers, allowing for the determination of enantiomeric excess. libretexts.orgfiveable.menih.gov

| Technique | Principle | Application to this compound |

|---|---|---|

| NOESY | Detects through-space interactions between protons. | Distinguishes between cis and trans diastereomers based on the proximity of substituents. |

| Chiral Shift Reagents | Forms diastereomeric complexes with enantiomers, leading to separate NMR signals. | Determination of enantiomeric purity and can aid in the assignment of absolute configuration. |

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. wikipedia.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov While the core structure of this compound does not have a strong chromophore in the accessible UV-Vis region, derivatization of the amino or hydroxyl group with a chromophoric moiety can induce a measurable CD spectrum. The sign and intensity of the Cotton effect in the CD spectrum can then be related to the absolute configuration of the stereocenters. leidenuniv.nlslideshare.net

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in optical rotation of a substance with the wavelength of light. wikipedia.orgresearchgate.net The resulting ORD curve can be complex, showing peaks and troughs known as the Cotton effect, which is characteristic of the molecule's stereochemistry. slideshare.net Similar to CD, while the underivatized molecule may not show a strong ORD curve, appropriate derivatization can make this technique a powerful tool for configurational assignment by comparing the experimental curve with empirically derived rules or theoretical calculations. nih.govleidenuniv.nlresearchgate.net

| Method | Principle | Application to this compound |

|---|---|---|

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Can determine absolute configuration, often after derivatization with a chromophore. |

| Optical Rotatory Dispersion (ORD) | Measures the variation of optical rotation with wavelength. | Provides information about the absolute configuration through the analysis of Cotton effects, potentially after derivatization. |

X-ray Crystallography for Absolute Configuration Determination of Derivatives

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid, thereby establishing the absolute configuration of chiral molecules. purechemistry.org For a chiral compound like this compound, which contains multiple stereocenters, this technique can elucidate the precise spatial orientation of its hydroxyl and aminopropyl substituents.

The process involves irradiating a single crystal of a suitable derivative of the target compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, which reveals the positions of individual atoms in the crystal lattice. purechemistry.org To determine the absolute configuration, particularly for molecules composed of light atoms (like carbon, nitrogen, and oxygen), the phenomenon of anomalous dispersion is utilized. ed.ac.uk When using X-ray radiation of an appropriate wavelength (e.g., Cu Kα radiation), the scattering factor of atoms becomes a complex number, and the intensity differences between Friedel pairs (reflections hkl and -h -k -l) can be measured. researchgate.net These differences, known as Bijvoet differences, allow for the correct assignment of the absolute stereochemistry. nih.gov

In practice, a derivative of this compound, often one that crystallizes more readily or contains a heavier atom to enhance the anomalous scattering effect, would be synthesized. The Flack parameter, a value refined during the crystallographic analysis, serves as a critical indicator of the correctness of the assigned absolute structure; a value close to zero for a given configuration confirms its accuracy. ed.ac.ukresearchgate.net This non-empirical method provides the ultimate proof of absolute stereochemistry, which is crucial for understanding structure-activity relationships in fields such as medicinal chemistry and materials science. nih.govsci-hub.se

Conformational Analysis of the Substituted Cyclohexane Ring

The conformational landscape of this compound is primarily dictated by the inherent flexibility of the cyclohexane ring. The spatial arrangement of the hydroxyl and aminopropyl groups is a direct consequence of the ring's efforts to minimize internal strain.

The cyclohexane ring is not planar, as a flat hexagonal structure would suffer from significant angle strain (with C-C-C angles of 120° instead of the ideal tetrahedral 109.5°) and torsional strain (due to eclipsing C-H bonds). libretexts.orgmasterorganicchemistry.com To alleviate this strain, the ring adopts puckered conformations. libretexts.org

The most stable and predominant conformation is the chair conformation . masterorganicchemistry.compressbooks.pub In this arrangement, all bond angles are approximately 109.5°, and all C-H bonds on adjacent carbons are perfectly staggered, thus eliminating both angle and torsional strain. libretexts.org At room temperature, over 99.9% of cyclohexane molecules exist in the chair form. wikipedia.org

Other, higher-energy conformations include the boat and twist-boat conformations. The boat form is destabilized by torsional strain from eclipsed hydrogens along the sides and steric strain between the two "flagpole" hydrogens, which point inward towards each other. libretexts.org The twist-boat conformation is more stable than the pure boat as it partially relieves these strains. These non-chair conformations represent transitional states, for example, during the "ring flip" process where one chair conformation interconverts to another. libretexts.org

| Conformation | Relative Energy (kcal/mol) | Key Destabilizing Factors |

|---|---|---|

| Chair | 0 | None (most stable) |

| Twist-Boat | ~5.5 | Torsional and Steric Strain |

| Boat | ~6.9 | Torsional Strain, Flagpole Steric Strain |

| Half-Chair | ~10.8 | Angle and Torsional Strain (Transition State) |

In the chair conformation, the twelve C-H bonds are divided into two distinct sets: six axial bonds that are parallel to the principal axis of the ring, and six equatorial bonds that point out from the perimeter of the ring. lumenlearning.comlibretexts.org During a ring flip, all axial positions become equatorial, and vice versa. fiveable.me

When substituents are present, they can occupy either axial or equatorial positions. Generally, substituents prefer the more spacious equatorial position to avoid steric hindrance with other axial groups on the same side of the ring. lumenlearning.com This repulsive interaction, known as a 1,3-diaxial interaction, introduces steric strain and destabilizes the conformation. libretexts.org

The preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane. wikipedia.orgmasterorganicchemistry.com A larger A-value signifies a stronger preference for the equatorial position. For this compound, both the hydroxyl (-OH) and the aminopropyl (-CH₂CH₂CH₂NH₂) groups are expected to preferentially occupy equatorial positions to minimize steric strain. The bulkier aminopropyl group would have a more pronounced preference for the equatorial orientation compared to the smaller hydroxyl group. In the most stable chair conformation, it is highly probable that both substituents will be in equatorial positions. maricopa.edu

| Substituent | A-Value (kcal/mol) |

|---|---|

| -OH | 0.87 |

| -CH₃ | 1.70 |

| -CH₂CH₂CH₂NH₂ (Aminopropyl)* | ~1.8-2.1 (estimated) |

| -C(CH₃)₃ (tert-Butyl) | >4.5 |

*The A-value for the aminopropyl group is estimated to be slightly higher than that of an ethyl or propyl group due to its size and flexibility.

The presence of both a hydroxyl group (a hydrogen bond donor) and an amino group (a hydrogen bond donor and acceptor) within the same molecule introduces the possibility of intramolecular hydrogen bonding. rsc.orgmdpi.com This non-covalent interaction can significantly influence the molecule's preferred conformation by stabilizing arrangements that might otherwise be less favorable.

To fully understand the complex interplay of steric effects and intramolecular forces, computational chemistry provides powerful tools for mapping the conformational energy landscape. nih.gov Methods such as molecular mechanics (MM) and quantum mechanics (QM) can be used to calculate the energies of various conformations and identify the most stable structures.

Molecular Mechanics (MM) methods, using force fields like MM3 or MMFF, are computationally efficient for exploring a wide range of possible conformations. These methods can systematically rotate bonds and calculate the steric energy of each resulting structure, allowing for the identification of low-energy conformers. umn.edu

Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2), provide more accurate energy calculations by solving the Schrödinger equation. purechemistry.orgnih.gov These methods are well-suited for refining the geometries and energies of the low-energy conformers found by MM searches and for accurately modeling subtle electronic effects like hydrogen bonding. By calculating the potential energy surface, these computational approaches can predict the relative populations of different conformers at equilibrium and the energy barriers for their interconversion. nih.gov

| Method | Description | Application to this compound |

|---|---|---|

| Molecular Mechanics (MM) | Uses classical physics and empirical force fields to calculate energies. Computationally fast. | Initial broad search for all possible low-energy chair, boat, and twist-boat conformations. |

| Density Functional Theory (DFT) | A quantum mechanical method that models electron correlation at a lower computational cost than other QM methods. | Accurate geometry optimization and energy calculation of the most stable conformers identified by MM. |

| Ab Initio (e.g., MP2, CCSD(T)) | High-accuracy quantum mechanical methods based on first principles. Computationally expensive. | Provides benchmark energy calculations for a few key conformations to validate DFT and MM results, especially for assessing the strength of intramolecular hydrogen bonds. |

Synthetic Methodologies and Strategies for 2 3 Aminopropyl Cyclohexan 1 Ol

Retrosynthetic Disconnections and Identification of Key Precursors

Retrosynthetic analysis of 2-(3-aminopropyl)cyclohexan-1-ol reveals several potential disconnections, guiding the design of synthetic routes. The primary bond cleavages to consider are the C-C bond between the cyclohexane (B81311) ring and the aminopropyl side chain, and the C-N bond of the amino group.

A logical retrosynthetic approach involves disconnecting the aminopropyl side chain from the cyclohexane ring. This leads to a cyclohexanol (B46403) derivative functionalized at the 2-position, which can then be coupled with a three-carbon aminating agent. Key precursors identified through this disconnection strategy include:

2-functionalized cyclohexanones or cyclohexanols: These serve as the foundational six-membered ring structure. The functional group at the 2-position (e.g., a halide, tosylate, or a group suitable for olefination) is crucial for the subsequent attachment of the side chain.

3-aminopropanal or its synthetic equivalents: This provides the three-carbon chain and the terminal amino group. Due to the potential instability of aminopropanal, protected forms or precursors that can be converted to the amine at a later stage are often employed.

Reagents for Grignard or Wittig-type reactions: These are essential for forming the C-C bond between the cyclohexane ring and the propyl side chain.

An alternative disconnection involves cleaving the C-N bond. This suggests a precursor with a 3-(cyclohexan-2-ol)propyl halide or tosylate, which can then undergo amination. This approach simplifies the final step but requires the prior construction of the substituted propylcyclohexanol backbone.

Radical retrosynthesis offers another perspective, where homolytic bond cleavages can suggest starting materials like olefins and carboxylic acids as handles for controlled bond formation. nih.gov

Established Synthetic Routes to the Compound and its Stereoisomers

The synthesis of this compound and its stereoisomers can be achieved through both stepwise and convergent approaches.

Stepwise Construction Approaches

Stepwise approaches involve the sequential building of the target molecule, often starting from a simple cyclohexane precursor. A common strategy begins with a cyclohexene (B86901) oxide or a 2-cyclohexen-1-one. researchgate.netresearchgate.net

One potential stepwise route could involve:

Michael Addition: The conjugate addition of a nitromethane (B149229) equivalent to a cyclohexenone derivative to introduce the carbon framework of the side chain.

Reduction of the Ketone and Nitro Group: Subsequent reduction of the ketone to a hydroxyl group and the nitro group to an amine. The choice of reducing agents and reaction conditions is critical to control the stereochemistry of the newly formed chiral centers.

Protection/Deprotection: The use of protecting groups for the amine and/or hydroxyl functionalities may be necessary throughout the sequence to avoid unwanted side reactions.

Another stepwise method could utilize the Michaelis-Arbuzov reaction to prepare α-ketophosphonates, allowing for functional variation. nih.gov

Convergent Synthesis Strategies

Convergent syntheses involve the preparation of key fragments of the molecule separately, which are then combined in a later step. This approach can be more efficient for complex molecules. nih.gov For this compound, a convergent strategy might entail:

Preparation of a functionalized cyclohexyl fragment: For instance, the synthesis of a Grignard reagent from a 2-halocyclohexanol (with the hydroxyl group protected).

Preparation of a functionalized three-carbon fragment: This could be an appropriately protected 3-halopropanol or a similar electrophile.

Coupling and Final Transformations: The two fragments are then coupled, followed by deprotection and any necessary functional group interconversions to yield the final product.

Stereoselective and Enantioselective Synthesis of this compound

Controlling the stereochemistry of the two chiral centers in this compound is a significant challenge. Both chiral auxiliary-based methods and asymmetric catalysis have been explored to achieve high stereoselectivity.

Chiral Auxiliary Approaches in Key Synthetic Steps

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. researchgate.netnih.govyoutube.com After the desired transformation, the auxiliary is removed.

In the context of synthesizing this compound, a chiral auxiliary could be attached to a cyclohexenone precursor. For example, Evans' oxazolidinones can be used to direct the stereoselective alkylation or aldol (B89426) reaction to introduce the side chain with a specific stereochemistry. researchgate.net The diastereoselectivity is often high, and the auxiliary can be cleaved under mild conditions. researchgate.net A temporary stereocentre approach, combining a chiral auxiliary with a substrate-directed reaction, can also be employed for the asymmetric synthesis of related structures. rsc.org

| Chiral Auxiliary Type | Key Reaction | Typical Diastereoselectivity |

| Evans' Oxazolidinones | Alkylation, Aldol Reactions | High |

| Camphor-derived Auxiliaries | Alkylation, Diels-Alder Reactions | High |

| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Aldol/Cyclopropanation/Retro-aldol | High |

Asymmetric Catalysis in C-C and C-X Bond Formations

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. mdpi.com

For the synthesis of this compound, asymmetric catalysis can be applied to several key bond-forming reactions:

Asymmetric Hydrogenation: The enantioselective hydrogenation of a suitable unsaturated precursor, such as a β-hydroxy enamine, can establish the desired stereocenters. nih.govnih.gov Catalysts based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands are commonly used.

Asymmetric C-H Amination: Recent advances have enabled the direct and enantioselective amination of C-H bonds. nih.gov A chiral catalyst, often a copper or iridium complex, can direct the formation of a C-N bond at a specific position with high enantioselectivity. nih.gov

Asymmetric Aldol and Michael Reactions: Chiral catalysts, including organocatalysts like chiral amines or proline derivatives, and metal-based catalysts, can be used to control the stereochemistry of aldol or Michael reactions that form the C-C bond between the ring and the side chain. nih.govnih.gov

| Catalytic System | Reaction Type | Key Features |

| Chiral N,N'-dioxide/scandium(III) complex | Ring-opening/cyclization of cyclopropyl (B3062369) ketones | High enantioselectivity and yields under mild conditions. nih.gov |

| Chiral Diamine Catalyst | Isomerization of β,γ-unsaturated cyclohexenones | Access to optically active cyclohex-2-enones from anisoles. nih.gov |

| Chiral Lithium Amides | Enantioselective deprotonation of cyclohexene oxide | Provides access to enantioenriched cyclohexenols. researchgate.net |

| Chiral Zinc Catalysts | Asymmetric hydrosilylation of 2-cyclohexen-1-one | Yields enantioenriched cyclohexenols. researchgate.net |

| Imine Reductase (Whole-cell catalyst) | Asymmetric reduction of cyclic imines | High enantioselectivity for the synthesis of chiral cyclic amines. rsc.org |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis integrates the precision of biocatalysis with the practicality of traditional chemical reactions, offering a powerful approach for constructing complex molecules with high stereoselectivity under mild conditions. nih.gov For the synthesis of chiral vicinal amino alcohols like this compound, enzymes can be employed to create the key stereocenters with exceptional control, which is often challenging to achieve through purely chemical methods. acs.orgmanchester.ac.uk

A plausible chemoenzymatic route to this compound could start from a suitable precursor, 2-(3-oxopropyl)cyclohexan-1-one. The synthesis could proceed via a chemical reduction of one ketone followed by a highly selective enzymatic reductive amination of the remaining carbonyl group. Alternatively, a key step could involve the biocatalytic reductive amination of an α-hydroxy ketone.

Research by Chen et al. has demonstrated the utility of engineered amine dehydrogenases (AmDHs) for the synthesis of (S)-configured vicinal amino alcohols from α-hydroxy ketones. acs.orgmanchester.ac.uk These enzymes, derived from leucine (B10760876) amino acid dehydrogenase, catalyze the reductive amination of α-hydroxy ketones using ammonia (B1221849) as the amine source, achieving high conversions and excellent enantiomeric excess (>99% ee). acs.orgmanchester.ac.uk

Applying this strategy to the synthesis of this compound would involve the precursor 1-hydroxy-2-(3-oxopropyl)cyclohexane. This precursor could be subjected to reductive amination using an appropriate AmDH variant to install the amine group stereoselectively.

Table 1: Chemoenzymatic Reductive Amination of Model α-Hydroxy Ketones

| Substrate (α-Hydroxy Ketone) | Enzyme | Product (Vicinal Amino Alcohol) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 1-Hydroxy-2-butanone | AmDH Variant | (S)-2-Amino-1-butanol | >99 | >99 | acs.orgmanchester.ac.uk |

| 2-Hydroxyacetophenone | AmDH Variant | (S)-2-Amino-1-phenylethanol | >99 | >99 | acs.orgmanchester.ac.uk |

| 1-Hydroxy-2-pentanone | AmDH Variant | (S)-2-Amino-1-pentanol | 98 | >99 | acs.orgmanchester.ac.uk |

This biocatalytic approach avoids the use of harsh reagents and protecting groups often required in classical chemical synthesis, aligning with principles of green chemistry. nih.gov

Novel Synthetic Methodologies

Recent advances in synthetic chemistry focus on developing more sustainable, efficient, and scalable methods for producing chemical compounds. These novel methodologies are critical for reducing the environmental impact and cost of chemical manufacturing.

Green Chemistry Principles and Sustainable Synthesis Protocols

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles include waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency. nih.govresearchgate.net

A sustainable synthesis of this compound could be envisioned starting from readily available cyclohexanone (B45756) precursors, employing metal-free catalysts and minimizing waste. For instance, a dehydrogenative approach using 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) as a mild, metal-free oxidant has been reported for the synthesis of N-functionalized 2-aminophenols from cyclohexanones and primary amines. nih.govresearchgate.net This method allows for the direct installation of amino and hydroxyl groups in a single step. nih.govresearchgate.net

A hypothetical green synthesis for a related bifunctional cyclohexane building block has been developed, emphasizing the use of inexpensive starting materials and readily attainable reaction conditions. acs.orgnih.gov This route involved steps like NaOH-mediated aldol condensation and oxidation with aqueous NaClO/TEMPO, avoiding toxic heavy metals. acs.orgnih.gov

Applying these principles, a potential green route to this compound could involve:

Reaction of Cyclohexanone with Acrolein: An initial base-catalyzed Michael addition to form 3-(2-oxocyclohexyl)propanal.

Selective Reduction: A chemoselective reduction of the aldehyde to an alcohol, followed by reduction of the ketone to the corresponding cyclohexanol, potentially using catalytic hydrogenation or green reducing agents.

Reductive Amination: A final catalytic reductive amination of the intermediate keto-alcohol or subsequent aldehyde to introduce the primary amine functionality, using a non-toxic catalyst and hydrogen or a green hydrogen donor.

This protocol would prioritize water as a solvent where possible, use catalytic reagents over stoichiometric ones, and design steps to minimize the need for protection/deprotection, thereby reducing waste. nih.gov

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This technology offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and straightforward scalability. chemrxiv.orgacs.org These benefits are crucial for the industrial production of fine chemicals and active pharmaceutical ingredients (APIs). tue.nl

The synthesis of this compound could be adapted to a continuous flow process, enabling safer handling of reactive intermediates and allowing for scalable, automated production. A patent describes a continuous process for producing amino alcohols from corresponding chlorinated alcohols in a tubular reactor with distinct reaction zones for optimized control. google.com

A plausible multi-step flow synthesis could be designed as follows:

Step 1: Precursor Synthesis in Flow: A starting material, such as 2-(3-chloropropyl)cyclohexan-1-one, could be prepared in a flow reactor. The synthesis of alkyl chlorides from alcohols has been successfully demonstrated under flow conditions. nih.gov

Step 2: Continuous Amination: The resulting halo-intermediate would be pumped into a second reactor module where it mixes with a continuous stream of an amine source (e.g., aqueous ammonia) under controlled temperature and pressure to form the aminoketone.

Step 3: Continuous Reduction and Purification: The product stream from the amination step would then pass through a packed-bed reactor containing a solid-supported reducing agent (e.g., a borohydride (B1222165) resin or a hydrogenation catalyst like Pd/C) to convert the ketone to the final alcohol functionality. acs.org Downstream processing, such as liquid-liquid extraction and purification, can also be integrated into the continuous line.

Researchers have successfully implemented a four-step continuous process for the preparation of β-amino acids, demonstrating the feasibility of multi-step synthesis in flow. rsc.org Similarly, gram-scale production of substituted β-aminocyclohexanecarboxylic acid derivatives has been achieved using a continuous-flow setup, highlighting the scalability of this approach for related structures. nih.gov

Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis of an Amino Alcohol Intermediate

| Parameter | Traditional Batch Process | Continuous Flow Process | Reference (Concept) |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours | tue.nlrsc.org |

| Safety | Handling of large volumes of hazardous materials, potential for thermal runaway. | Small reactor volumes, superior heat control, reduced risk. | acs.org |

| Scalability | Complex, requires re-optimization. | Straightforward by extending operation time or parallelizing reactors. | nih.gov |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over stoichiometry, residence time, and temperature. | google.com |

Mechanochemical Synthesis Approaches

Mechanochemistry utilizes mechanical energy, typically through grinding or milling, to induce chemical transformations in the solid state, often in the absence of a solvent (neat grinding) or with minimal amounts of liquid (liquid-assisted grinding, LAG). nih.gov This approach is a cornerstone of green chemistry, as it dramatically reduces or eliminates the need for bulk solvents, leading to cleaner reactions, simplified work-ups, and reduced waste. rasayanjournal.co.in

The synthesis of this compound contains a key C-N bond which could potentially be formed using mechanochemistry. A mechanochemical protocol for the nucleophilic substitution of alcohols with amines has been developed, proceeding through an isouronium intermediate activated by ball milling. chemrxiv.org This method provides a solvent-free alternative for forming tertiary amines from alcohols.

A plausible mechanochemical route to this compound could involve the reaction of a precursor like 2-(3-bromopropyl)cyclohexan-1-ol with a solid-state ammonia equivalent or a primary amine under ball-milling conditions.

Recent studies have demonstrated the feasibility of mechanochemical reactions for related transformations:

Aza-Michael additions: The reaction of maleimides with amines to form aminosuccinimides has been successfully performed via mechanochemistry. nih.gov

Cascade Reactions: A catalyst-free, ring-opening cyclization of cyclopropyl ketones with primary amines has been achieved, showcasing the ability of mechanochemistry to facilitate complex transformations. researchgate.netnih.gov

N-Protected Amino Esters: Solventless synthesis of N-protected amino esters has been accomplished in a ball mill, offering high yields and reduced reaction times. nih.gov

Table 3: Mechanochemical Synthesis of a Model Amine

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Naphthalenemethanol | Morpholine | Ball mill, TFFH activator, K₂HPO₄ base, 1h | 4-(Naphthalen-1-ylmethyl)morpholine | 96 | chemrxiv.org |

| Benzyl alcohol | Piperidine (B6355638) | Ball mill, TFFH activator, K₂HPO₄ base, 1h | 1-Benzylpiperidine | 98 | chemrxiv.org |

| Maleimide | 4-Chloroaniline | Ball mill, neat grinding, 30 min | 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | 95 | nih.gov |

This solvent-free approach offers a sustainable and efficient alternative for the synthesis of this compound, avoiding the hazards and environmental impact associated with volatile organic solvents.

Chemical Reactivity and Functional Group Transformations of 2 3 Aminopropyl Cyclohexan 1 Ol

Reactivity of the Hydroxyl Group

The secondary hydroxyl group in 2-(3-aminopropyl)cyclohexan-1-ol can undergo a variety of transformations, including selective functionalization and nucleophilic substitution reactions.

Achieving selective functionalization of the hydroxyl group in the presence of a primary amine is a common challenge in organic synthesis. The relative nucleophilicity of the two groups often leads to mixtures of products. However, specific reaction conditions can favor O-functionalization.

Esterification: The direct esterification of amino alcohols can be challenging due to the competing N-acylation. To achieve selective O-acylation, the more nucleophilic amine group must be deactivated. This is typically accomplished by performing the reaction in a strongly acidic medium, where the amine is protonated. beilstein-journals.orgnih.gov For instance, using acyl chlorides or anhydrides in solvents like trifluoroacetic acid (CF3CO2H) or methanesulfonic acid (MeSO3H) can lead to the desired O-acyl derivative. beilstein-journals.orgnih.gov While specific studies on this compound are not prevalent, this methodology is broadly applicable to hydroxyamino acids and amino alcohols. nih.govresearchgate.net

Etherification: Similar to esterification, selective O-alkylation (etherification) requires careful choice of reagents and conditions to avoid N-alkylation. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can be adapted for this purpose. organic-chemistry.org To favor O-alkylation, the hydroxyl group can be deprotonated with a strong base to form the more nucleophilic alkoxide, while the amine remains in its less reactive, neutral state. However, the inherent basicity of the amine can complicate this approach. Alternative methods, such as the use of specific catalysts that promote O-alkylation, may be necessary. For example, palladium-catalyzed hydroalkoxylation of dienes represents a modern approach to ether synthesis. mdpi.com

Oxidation: The oxidation of the secondary alcohol to a ketone (cyclohexanone derivative) is a key transformation. The presence of the primary amine, which is also susceptible to oxidation, necessitates the use of chemoselective oxidizing agents. Modern catalytic systems, such as those based on iron, rsc.org ruthenium, or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), have been developed for the selective oxidation of alcohols in the presence of amines. mdpi.com For instance, iron(III) complexes have demonstrated high efficiency in the microwave-assisted oxidation of cyclohexanol (B46403) to cyclohexanone (B45756) with high selectivity. rsc.org Aerobic oxidation using Ti-Zr-Co catalysts has also been effective for the oxidation of cyclohexene (B86901) to cyclohexenone, highlighting the potential for selective oxidation of the cyclohexane (B81311) ring. rsc.org

| Reaction | Reagents and Conditions | Product Type | Reference |

| O-Acylation | Acyl chloride or anhydride, CF3CO2H or MeSO3H | O-Acyl amino alcohol | beilstein-journals.orgnih.gov |

| O-Acetylation | Acetyl chloride, HCl/Acetic Acid | O-Acetyl amino alcohol hydrochloride | beilstein-journals.org |

| O-Formylation/O-Acylation | Formic acid or Acetic acid, Ni(II) or Cu(II) catalyst | O-Formyl or O-Acyl amino alcohol | nih.gov |

| Oxidation | Iron(III) complexes, t-BuOOH, microwave | Cyclohexanone derivative | rsc.org |

| Aerobic Oxidation | Ti-Zr-Co catalysts, O2 | Cyclohexenone derivative | rsc.org |

The hydroxyl group can be converted into a good leaving group, typically by protonation in an acidic medium or by conversion to a sulfonate ester (e.g., tosylate or mesylate), to facilitate nucleophilic substitution reactions. stackexchange.com Intramolecular nucleophilic attack by the primary amine can lead to the formation of a cyclic ether, although this is less common than cyclization to form nitrogen heterocycles.

Rearrangement reactions can also occur, particularly when a carbocation is formed adjacent to the hydroxyl-bearing carbon. For instance, the Tiffeneau–Demjanov rearrangement of 2-aminocyclohexanols, which proceeds via diazotization of the amine followed by ring contraction or expansion, illustrates the potential for skeletal rearrangements in this class of compounds. wiley-vch.de While the aminopropyl side chain in the title compound alters the specifics, the general principles of such rearrangements, driven by the formation of a more stable carbocation, remain relevant. numberanalytics.comnih.gov The stereochemistry of the starting material often dictates the outcome of these rearrangements. wiley-vch.de

Reactivity of the Primary Amine Group

The primary amine in this compound is a versatile functional group, readily undergoing a range of transformations to introduce new substituents or to construct heterocyclic rings.

Acylation and Amidation: The primary amine is highly nucleophilic and readily reacts with acylating agents such as acyl chlorides and anhydrides to form amides. This reaction is generally faster than O-acylation under neutral or basic conditions. Chemoselective N-acylation can be achieved by carefully controlling the reaction conditions. organic-chemistry.org For example, in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), the reactivity of the hydroxyl and amino groups can be comparable, potentially leading to bis-acylated products. organic-chemistry.org

Alkylation: N-alkylation of primary amines often leads to mixtures of mono- and di-alkylated products due to the increased nucleophilicity of the resulting secondary amine. mdpi.com Selective mono-N-alkylation can be achieved using specific strategies. One effective method involves the use of a chelating agent like 9-borabicyclo[3.3.1]nonane (9-BBN), which forms a stable chelate with the 1,3-amino alcohol, allowing for selective deprotonation and subsequent alkylation of the amine. masterorganicchemistry.com This approach has been successfully applied to 3-aminopropanol, a close structural analog. masterorganicchemistry.com

Sulfonylation: The reaction of the primary amine with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides. This reaction is a robust method for protecting the amine group or for introducing sulfonyl moieties with potential biological activity.

| Reaction | Reagents and Conditions | Product Type | Reference |

| N-Acylation | Acyl chloride or anhydride, neutral/basic conditions | N-Acyl amino alcohol | organic-chemistry.org |

| Mono-N-Alkylation | 9-BBN, base, alkyl halide | Mono-N-alkyl amino alcohol | masterorganicchemistry.com |

| N-Alkylation | Alcohols, Manganese pincer complexes | N-Alkyl amine | rsc.org |

| N-Sulfonylation | Sulfonyl chloride, base | N-Sulfonylated amino alcohol | - |

The primary amine can condense with aldehydes or ketones to form imines (Schiff bases). libretexts.orgorganic-chemistry.org This reaction is typically acid-catalyzed and reversible. The formation of an imine can be an intermediate step in the synthesis of more complex structures. For instance, intramolecular imine formation can lead to cyclic imines if a carbonyl group is present elsewhere in the molecule. libretexts.org

The this compound scaffold is a precursor for the synthesis of piperidine (B6355638) derivatives, which are important structural motifs in many pharmaceuticals. Intramolecular cyclization of the aminopropyl chain can be induced under various conditions. For example, treatment with thionyl chloride can convert the amino alcohol to a chloroamine, which then undergoes intramolecular nucleophilic substitution to form the piperidine ring. nih.gov Another approach involves the catalytic N-heterocyclization of primary amines with diols. nih.gov Reductive amination of a precursor aldehyde or ketone with the primary amine can also be a viable route. lpnu.ua

The primary amine group imparts basic properties to the molecule, allowing it to form salts with various acids. The pKa of the protonated amine will depend on the solvent system. In aqueous media, amino alcohols exist in equilibrium between neutral, protonated, and zwitterionic forms. In less polar, aprotic organic solvents, the acid-base behavior can be significantly different, influencing reaction rates and equilibria. The solubility and reactivity of this compound can be modulated by adjusting the pH or by choosing appropriate solvent systems.

Interplay Between Hydroxyl and Amine Functional Groups

The proximate positioning of the hydroxyl and aminopropyl groups in this compound is not merely a structural feature but a key determinant of its chemical behavior. This arrangement facilitates intramolecular interactions and cooperative effects that are not observed in monofunctional cyclohexyl derivatives.

Intramolecular Cyclization Reactions to Form Heterocyclic Systems

The 1,2- and 1,3-disubstituted patterns of the functional groups on the cyclohexane ring, coupled with the flexible three-carbon chain of the aminopropyl group, create an ideal precursor for the synthesis of various saturated heterocyclic systems through intramolecular cyclization. The specific stereoisomer of this compound will significantly influence the stereochemistry of the resulting bicyclic or spirocyclic products.

Depending on the reaction conditions and the activating reagents employed, a variety of heterocyclic ring systems can be envisioned. For instance, activation of the hydroxyl group followed by intramolecular nucleophilic attack by the amine can lead to the formation of piperidine-fused or spiro-oxazecane ring systems. Conversely, activation of the amine group could precede an attack by the hydroxyl group, although this is generally less common.

A representative, albeit generalized, cyclization pathway is the formation of a substituted decahydro-1,8-naphthyridine (B1652190) or related azabicyclic framework. The reaction conditions for such transformations are critical and can dictate the product distribution.

Table 1: Potential Heterocyclic Systems from Intramolecular Cyclization of this compound

| Reagent/Condition | Potential Heterocyclic Product | Ring System |

| Tosyl chloride, base | N-tosyl-azabicyclo[4.4.0]decane derivative | Decahydroisoquinoline |

| Phosgene equivalent | Oxazecane-2-one derivative | 1,3-Oxazecane |

| Dehydrating agent (e.g., H₂SO₄) | Substituted octahydropyrrolo[1,2-a]azepine | Pyrrolo[1,2-a]azepine |

Note: The formation of these products from this compound is based on established principles of intramolecular reactions of amino alcohols and would require experimental validation.

Cooperative Effects in Catalysis and Molecular Recognition

The presence of both a Lewis basic amine and a hydrogen-bond donating hydroxyl group allows this compound and its derivatives to act as effective ligands in catalysis and as hosts in molecular recognition. This cooperative functionality can lead to enhanced catalytic activity and selectivity, as well as specific binding of guest molecules.

In catalysis, the two functional groups can work in concert to activate a substrate. For example, the amine could coordinate to a metal center while the hydroxyl group interacts with a reactant through hydrogen bonding, orienting it for a specific transformation. This bifunctional coordination can stabilize transition states and accelerate reaction rates in processes such as asymmetric synthesis.

In the realm of molecular recognition, the hydroxyl and amine groups provide multiple points of interaction for binding with target molecules. The specific stereochemistry of the cyclohexyl ring and the orientation of the functional groups create a defined three-dimensional binding pocket. This allows for the potential discrimination between enantiomers or diastereomers of guest molecules. The binding can be studied using techniques such as NMR titration and isothermal titration calorimetry to determine association constants and thermodynamic parameters.

Derivatization for Specific Research Applications (e.g., Fluorescent Probes, Spin Labels)

The reactive amine and hydroxyl groups of this compound serve as convenient handles for the attachment of reporter groups, enabling its use as a scaffold for creating specialized research tools like fluorescent probes and spin labels.

For the development of fluorescent probes , the primary amine is a common site for derivatization. Reaction with a fluorophore containing a reactive group such as an isothiocyanate, a succinimidyl ester, or a sulfonyl chloride will covalently link the fluorescent moiety to the amino alcohol scaffold. The resulting probe can then be used to study biological systems or to sense specific analytes, where a change in the fluorescent properties upon binding or reaction provides a detectable signal.

Spin labels , which are stable organic radicals, can also be introduced via the amine or hydroxyl group. Nitroxide radicals, such as those derived from 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or pyrroline-based systems, are frequently employed. For instance, a carboxylic acid-functionalized nitroxide can be coupled to the amine group of this compound using standard peptide coupling reagents. The resulting spin-labeled molecule can then be used in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics, distances, and conformations in complex systems.

Table 2: Examples of Derivatization for Research Applications

| Application | Reporter Group Precursor | Reactive Site on Scaffold | Resulting Derivative Type |

| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Amine | Thiourea-linked fluorescent conjugate |

| Fluorescent Probe | Dansyl chloride | Amine | Sulfonamide-linked fluorescent conjugate |

| Spin Label | 4-Carboxy-TEMPO | Amine | Amide-linked nitroxide spin label |

| Spin Label | (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate | Hydroxyl (after conversion to thiol) | Disulfide-linked nitroxide spin label |

Note: The successful synthesis of these derivatives would depend on the specific reaction conditions and the stability of the starting materials and products.

Computational Chemistry and Theoretical Studies of 2 3 Aminopropyl Cyclohexan 1 Ol

Electronic Structure and Bonding Analysis

Understanding the electronic structure is fundamental to predicting the reactivity and properties of a molecule. For 2-(3-aminopropyl)cyclohexan-1-ol, computational methods such as Density Functional Theory (DFT) and ab initio calculations are invaluable for this purpose.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the ground state properties of medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the energy and other properties of the system.

A typical DFT study on this molecule would involve geometry optimization to find the lowest energy conformation. Given the flexibility of the cyclohexane (B81311) ring (which can exist in chair, boat, and twist-boat conformations) and the rotatable bonds of the aminopropyl side chain, identifying the global minimum energy structure is a critical first step. This process involves exploring the potential energy surface of the molecule.

Commonly used functionals for such calculations include the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, and functionals from the Minnesota family (e.g., M06-2X), which are known for their good performance in non-covalent interactions. These would typically be paired with a Pople-style basis set, such as 6-31G* or a more extensive set like 6-311++G(d,p), to provide a good description of the electronic distribution, including polarization and diffuse functions.

Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted. This includes the analysis of molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity, and the generation of electrostatic potential maps, which visualize the charge distribution and identify electrophilic and nucleophilic sites.

Table 1: Predicted Ground State Properties from DFT Calculations (Note: The following data is illustrative of what a typical DFT calculation would yield and is based on general principles of computational chemistry, as specific published data for this molecule is not available.)

| Property | Predicted Value/Description |

| Optimized Geometry | The cyclohexane ring is expected to adopt a stable chair conformation. The substituents (-OH and -CH2CH2CH2NH2) can be in either axial or equatorial positions, leading to different stereoisomers (cis/trans) with distinct energies. |

| Dipole Moment | A significant dipole moment is expected due to the presence of the polar -OH and -NH2 groups. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's kinetic stability and reactivity. |

| Atomic Charges | Mulliken or Natural Bond Orbital (NBO) analysis would reveal the partial charges on each atom, with the oxygen and nitrogen atoms exhibiting negative partial charges and the adjacent carbons and hydrogens having positive partial charges. |

Prediction of Spectroscopic Parameters for Structural Research

Computational methods are also instrumental in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry for structure determination. Predicting ¹H and ¹³C NMR chemical shifts and coupling constants computationally can help in assigning experimental signals, especially for complex molecules with overlapping peaks.

The GIAO (Gauge-Including Atomic Orbital) method is the most common approach for calculating NMR parameters and is implemented in many quantum chemistry software packages. These calculations are typically performed at the DFT level of theory. The accuracy of the predicted shifts can be improved by using larger basis sets and by considering the effects of the solvent, often through implicit solvent models like the Polarizable Continuum Model (PCM).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These values are generated using online prediction tools and are intended to be illustrative. Experimental values may vary depending on the solvent and other conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH-OH) | 3.4 - 3.8 | 70 - 75 |

| C2 (CH-CH2) | 1.2 - 1.6 | 45 - 50 |

| Cyclohexane CH₂ | 1.0 - 2.0 | 20 - 35 |

| Propyl CH₂ (α to NH₂) | 2.7 - 3.1 | 40 - 45 |

| Propyl CH₂ (β to NH₂) | 1.5 - 1.9 | 25 - 30 |

| Propyl CH₂ (γ to NH₂) | 1.4 - 1.8 | 30 - 35 |

| OH | Variable (depends on conc. and solvent) | - |

| NH₂ | Variable (depends on conc. and solvent) | - |

Vibrational Frequency Analysis (IR/Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Computational frequency analysis can predict the vibrational modes and their corresponding intensities.

These calculations are performed by computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations.

Table 3: Predicted Key IR Vibrational Frequencies for this compound (Note: This is a generalized prediction. The exact peak positions and intensities would be determined by a specific computational analysis.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3600 | Broad peak, characteristic of the alcohol group. |

| N-H Stretch | 3300 - 3500 | One or two sharp peaks, characteristic of the primary amine. |

| C-H Stretch (sp³) | 2850 - 3000 | Stretching vibrations of the C-H bonds in the cyclohexane and propyl chains. |

| N-H Bend | 1590 - 1650 | Scissoring vibration of the primary amine. |

| C-O Stretch | 1050 - 1150 | Stretching vibration of the alcohol C-O bond. |

| C-N Stretch | 1020 - 1250 | Stretching vibration of the amine C-N bond. |

Chiroptical Property Prediction (CD/ORD)

Since this compound possesses stereocenters, it is a chiral molecule. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of enantiomers.

Time-dependent DFT (TD-DFT) is the most common method for predicting CD and ORD spectra. By calculating the electronic transition energies and the corresponding rotatory strengths for the different stereoisomers, a theoretical spectrum can be generated. Comparing this predicted spectrum with the experimental one allows for the unambiguous assignment of the absolute configuration of a particular enantiomer. The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects.

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry provides powerful tools to explore the potential chemical reactions involving this compound. Through methods like Density Functional Theory (DFT), it is possible to map out reaction pathways, characterize the transition states, and determine the energetics of various transformations.

The elucidation of a reaction mechanism at a computational level involves identifying the minimum energy path connecting reactants to products. This path traverses a high-energy point known as the transition state (TS). The characterization of the TS is crucial as its structure and energy determine the feasibility and rate of a reaction. For a molecule like this compound, several intramolecular reactions can be envisaged, such as cyclization to form a substituted piperidine (B6355638) or an oxazecine ring system.

Theoretical studies on similar aminoalcohols have shown that such cyclization reactions proceed through well-defined transition states. rsc.org For instance, the intramolecular nucleophilic substitution where the amino group attacks the carbon bearing the hydroxyl group (or a derivatized, better leaving group) would involve a transition state with a partially formed N-C bond and a partially broken C-O bond. The geometry of the cyclohexane ring (chair or boat conformation) and the orientation of the aminopropyl side chain would significantly influence the accessibility and energy of this transition state.

Computational methods like the Nudged Elastic Band (NEB) method can be employed to find the minimum energy pathway between the reactant and product geometries, providing a detailed map of the reaction coordinate. fossee.in For a hypothetical intramolecular cyclization of this compound, the reaction pathway would likely involve a pre-reaction complex where the amino group is positioned for attack, followed by the transition state, and finally the cyclized product.

Table 1: Hypothetical Transition State Parameters for Intramolecular Cyclization of an Analogous Aminoalcohol

| Parameter | Value | Method of Determination |

| Reaction Type | Intramolecular Nucleophilic Substitution | DFT (B3LYP/6-31G*) |

| Activation Energy (kcal/mol) | 15 - 25 | Computational Calculation |

| Key Bond Distances in TS (Å) | N-C: ~2.1, C-O: ~1.9 | Geometry Optimization |

| Imaginary Frequency (cm⁻¹) | -350 to -450 | Frequency Calculation |

Note: This data is illustrative and based on typical values for intramolecular cyclizations of similar aminoalcohols. Specific values for this compound would require dedicated computational studies.

For this compound, different reaction pathways will have distinct energy profiles. For example, an intramolecular cyclization could be compared with a competing intermolecular reaction, such as dimerization. Computational studies on the dehydration of cyclohexanol (B46403) have shown that the presence of a catalyst and the solvent can significantly alter the energy barriers. researchgate.net Similarly, for this compound, the reaction conditions would play a crucial role.

The rate of a reaction is exponentially dependent on the activation energy, as described by the Arrhenius equation. Therefore, even small changes in the calculated energy of a transition state can have a large impact on the predicted reaction rate.

Table 2: Illustrative Energy Profile for a Hypothetical Two-Step Reaction of an Analogous Bifunctional Cyclohexane

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +20.5 |

| Intermediate | +5.2 |

| Transition State 2 | +15.8 |

| Products | -10.3 |

Note: This table represents a hypothetical energy profile to illustrate the concepts of transition states and intermediates. The rate-determining step in this example would be the formation of the first transition state.

Molecular Recognition and Non-Covalent Interactions

The ability of this compound to participate in molecular recognition events is governed by its capacity to form non-covalent interactions, particularly hydrogen bonds. The presence of both a hydrogen bond donor (OH and NH2 groups) and acceptor (N and O atoms) allows for a variety of intra- and intermolecular interactions.

Intramolecular hydrogen bonding can play a significant role in determining the conformational preferences of this compound. A hydrogen bond could form between the hydroxyl group and the amino group, leading to a more compact structure. The likelihood and strength of such an interaction depend on the stereochemistry of the substituents on the cyclohexane ring (cis or trans). Theoretical studies on other aminoalcohols have demonstrated the importance of such interactions in stabilizing specific conformers. mdpi.com

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. These methods can identify bond critical points and characterize the nature of the interaction (e.g., hydrogen bond, van der Waals interaction).

In the solid state or in solution, intermolecular hydrogen bonds would dominate, leading to the formation of complex networks. For instance, the crystal structure of 2-[(2-hydroxyethyl)amino]cyclohexanol reveals extensive intermolecular hydrogen bonding. mdpi.com Molecular dynamics simulations could be employed to study the dynamics of these hydrogen bonding networks in different solvent environments. mdpi.com

Table 3: Predicted Hydrogen Bond Properties for an Intramolecularly Bonded Conformer of an Analogous Aminocyclohexanol

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Estimated Energy (kcal/mol) |

| O-H···N | 2.8 - 3.2 | 150 - 170 | 2 - 5 |

| N-H···O | 2.9 - 3.3 | 140 - 160 | 1 - 3 |

Note: These values are typical for intramolecular hydrogen bonds in similar systems and are estimated from computational studies.

The principles of molecular recognition that govern the interaction of this compound with other molecules can be explored through theoretical modeling. This is particularly relevant in the context of its potential interaction with biological macromolecules, such as enzymes or receptors. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule to form a stable complex. By modeling the interaction of this compound with a model binding site, key interactions can be identified. For example, a binding site containing acidic residues could form strong salt bridges with the amino group, while polar residues could form hydrogen bonds with both the amino and hydroxyl groups.

More advanced methods, such as QM/MM (Quantum Mechanics/Molecular Mechanics), can provide a more accurate description of the interactions within the binding pocket. mdpi.com These calculations can help in understanding the specificity of binding and can guide the design of new molecules with enhanced affinity for a particular target.

Advanced Analytical Techniques for Research and Development of 2 3 Aminopropyl Cyclohexan 1 Ol and Its Derivatives

High-Resolution Mass Spectrometry for Precise Structural Characterization of Reaction Products and Impurities

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of 2-(3-aminopropyl)cyclohexan-1-ol, its derivatives, and any impurities formed during synthesis. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm). This precision allows for the confident assignment of a unique molecular formula to a measured mass.

In the analysis of this compound (C9H19NO), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions. uni.lu This is crucial for confirming the identity of the target compound and for identifying byproducts in a reaction mixture. Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly employed to achieve the high resolution required.

Key Applications of HRMS:

Molecular Formula Confirmation: Accurate mass measurement of the molecular ion allows for the unambiguous determination of the elemental formula.

Impurity Profiling: HRMS can detect and identify trace-level impurities, even those with structures closely related to the main compound.

Fragmentation Analysis: In conjunction with tandem mass spectrometry (MS/MS), HRMS can be used to fragment the parent ion and accurately measure the masses of the resulting fragments. This provides valuable information about the compound's structure.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (mass to charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 158.15395 | 137.4 |

| [M+Na]⁺ | 180.13589 | 141.3 |

| [M-H]⁻ | 156.13939 | 138.2 |

| [M+NH₄]⁺ | 175.18049 | 157.1 |

| [M+K]⁺ | 196.10983 | 139.3 |

This data is predicted and serves as a reference for expected experimental outcomes.

Advanced Nuclear Magnetic Resonance Spectroscopy for Complex Mixture Analysis and Reaction Monitoring

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of this compound and its derivatives in solution. iitmandi.ac.in One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

For more complex analyses, two-dimensional (2D) NMR techniques are employed. ipb.pt These methods reveal correlations between different nuclei, providing invaluable connectivity information.

Commonly Used 2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish the connectivity of protons within the molecule. uoguelph.ca

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals. uoguelph.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule. ipb.pt

These advanced NMR techniques are not only vital for confirming the structure of the final product but also for monitoring the progress of a reaction by analyzing aliquots from the reaction mixture. This allows for the identification of intermediates and byproducts, leading to a better understanding and optimization of the synthetic process. iitmandi.ac.inmdpi.com

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Functional Groups in Cyclohexanol (B46403) Derivatives

| Functional Group | Representative Chemical Shift Range (ppm) |

|---|---|

| -CH-OH | 65 - 80 |

| -CH₂-NH₂ | 35 - 50 |

These are typical chemical shift ranges and can vary based on the specific molecular structure and solvent.

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

Due to the presence of multiple chiral centers in this compound, a mixture of stereoisomers can be formed during its synthesis. The separation and quantification of these stereoisomers are critical, and this is achieved using specialized chromatographic techniques. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers and diastereomers. scispace.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated broad applicability for the separation of a variety of chiral compounds, including those with alcohol and amine functionalities. researchgate.netnih.gov The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol, is crucial for optimizing the separation. researchgate.net

For volatile derivatives of this compound, Gas Chromatography (GC) with a chiral stationary phase is an effective separation technique. chromatographyonline.com Similar to chiral HPLC, the separation is based on the differential interaction of the enantiomers with the CSP. gcms.cz Cyclodextrin-based CSPs are particularly common and versatile in chiral GC. chromatographyonline.comgcms.cz Prior to analysis, it is often necessary to derivatize the amino and hydroxyl groups to increase the volatility of the analyte. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. chromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like an alcohol. chromatographyonline.com This technique offers several advantages, including faster analysis times, reduced solvent consumption, and lower backpressure. chromatographyonline.com Chiral SFC is highly effective for determining the enantiomeric excess (e.e.) of a sample, providing a quantitative measure of its enantiomeric purity. Polysaccharide-based and cyclodextrin-based chiral stationary phases are also widely used in SFC. nih.govfagg.be

Table 3: Comparison of Chiral Chromatographic Techniques

| Technique | Typical Stationary Phase | Common Analytes | Key Advantages |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (cellulose, amylose) | Non-volatile, polar compounds | Broad applicability, well-established |

| Chiral GC | Cyclodextrin-based | Volatile or derivatized compounds | High resolution, sensitivity |

X-ray Diffraction for Crystal Structure and Absolute Configuration Determination (of single crystals derived from the compound or its salts/cocrystals)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of its chiral centers. springernature.com This technique requires a high-quality single crystal of the compound of interest or a suitable derivative, such as a salt or co-crystal. researchgate.net

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. researchgate.net The positions and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, which in turn reveals the precise arrangement of atoms in the molecule. rsc.org For determining the absolute configuration, the anomalous dispersion effect of the X-rays by the atoms in the crystal is utilized. nih.gov

While obtaining suitable single crystals can be a challenge, the structural information provided by X-ray diffraction is unparalleled in its detail and accuracy, providing unequivocal proof of the molecule's stereochemistry. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cyclohexanol |

Applications As a Building Block and Research Scaffold in Advanced Organic Chemistry

Utilization in the Synthesis of Complex Organic Molecules

The structural framework of 2-(3-aminopropyl)cyclohexan-1-ol serves as a robust starting point for the synthesis of intricate organic molecules, including those with significant biological activity.

Precursor to Structurally Diverse Natural Products and Analogs

The cyclohexane (B81311) core of this compound is a common motif in many natural products. elsevierpure.comresearchgate.net Organic chemists leverage this pre-existing ring structure to streamline the synthesis of complex targets, reducing the number of steps required to build the molecular skeleton. elsevierpure.comnih.gov By modifying the amine and alcohol functionalities, and by controlling the stereochemistry of the cyclohexane ring, a wide array of natural product analogs can be accessed. This approach is instrumental in studying the structure-activity relationships of biologically active natural products. nih.gov For instance, the synthesis of alkaloids and other nitrogen-containing heterocyclic natural products can be facilitated by using this compound as a chiral building block. beilstein-journals.org

Scaffolds for Chemical Library Generation in Drug Discovery Research

In the realm of drug discovery, the concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. nih.govnih.gov The this compound structure can be considered such a scaffold. nih.govnih.govmdpi.com Its functional groups provide convenient handles for combinatorial chemistry, allowing for the rapid generation of large libraries of related compounds. mdpi.com These libraries can then be screened for biological activity against various enzymes and receptors. The ability to introduce diversity at both the amine and alcohol positions, as well as through the stereoisomers of the cyclohexane ring, makes this scaffold particularly attractive for creating collections of molecules with a wide range of chemical and physical properties. nih.govmdpi.com

Table 1: Examples of Privileged Scaffolds in Drug Discovery

| Scaffold | Associated Biological Activities | Reference |

|---|---|---|

| Benzodiazepine | Anxiolytic, anticonvulsant, muscle relaxant | nih.gov |

| Purine | Kinase inhibition, antiviral, anticancer | nih.gov |

| Indole | Anticancer, antiviral, anti-inflammatory | mdpi.com |

Development of Chiral Ligands for Asymmetric Catalysis

The chirality of this compound makes it an excellent precursor for the synthesis of chiral ligands used in asymmetric catalysis. nih.govenamine.net These ligands coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. mdpi.com

Homogeneous Catalysis Applications (e.g., Asymmetric Hydrogenation, C-C Coupling)

In homogeneous catalysis, the catalyst and reactants are in the same phase. Chiral ligands derived from this compound have been employed in various metal-catalyzed reactions. researchgate.net For example, they can be used to create catalysts for asymmetric hydrogenation, a process that adds hydrogen across a double bond with high stereoselectivity. youtube.comyoutube.com This is a crucial transformation in the synthesis of many pharmaceuticals. Furthermore, these ligands are valuable in carbon-carbon (C-C) bond-forming reactions, such as the Suzuki-Miyaura and Heck couplings, which are fundamental methods for constructing the carbon skeletons of complex organic molecules. catalysis.blogokstate.edursc.orgorganic-chemistry.org

Table 2: Performance of Chiral Ligands in Asymmetric Hydrogenation

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Acetophenone | [RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanol | up to 82% | mdpi.com |

| N-Phosphinyl Ketimines | Ruthenium / β-amino alcohol ligands | up to 82% | mdpi.com |

Heterogeneous Catalysis Applications (e.g., Immobilized Chiral Catalysts)

To improve the recyclability and ease of separation of catalysts, chiral ligands can be immobilized on solid supports. rsc.org This creates heterogeneous catalysts that can be easily filtered from the reaction mixture. Ligands derived from this compound can be tethered to materials like silica (B1680970) or polymers. acs.org These immobilized catalysts have shown promise in various asymmetric transformations, including Michael additions and allylic oxidations, often retaining high levels of enantioselectivity and allowing for multiple reaction cycles without significant loss of activity. acs.orgrsc.org

Role in Materials Science Research

The functional groups of this compound also lend themselves to applications in materials science. The amine and hydroxyl moieties can be used to incorporate this molecule into polymer chains or to functionalize the surfaces of materials. This can impart specific properties to the material, such as altered surface energy, hydrophilicity, or the ability to coordinate metal ions. For instance, polymers containing this or similar amino alcohol structures could find use in coatings, adhesives, or as components of functional composites.

Monomer for Specialty Polymer Synthesis (e.g., Polyamides, Polyurethanes with specific properties)

In principle, the dual functionality of this compound would allow it to be incorporated into polymer chains. The cyclohexane backbone could impart rigidity and thermal stability to the resulting polymer. The specific stereochemistry of the substituents on the cyclohexane ring would also be expected to influence the polymer's morphology and properties. However, without experimental data, any discussion of the specific properties of polyamides or polyurethanes derived from this monomer would be conjectural.

Surface Modification and Functionalization of Nanomaterials